An In-depth Technical Guide to 8-Chloro-6-methyl-dioxolo[4,5-g]quinoline
An In-depth Technical Guide to 8-Chloro-6-methyl-dioxolo[4,5-g]quinoline
For Researchers, Scientists, and Drug Development Professionals
Introduction
8-Chloro-6-methyl-dioxolo[4,5-g]quinoline is a heterocyclic organic compound belonging to the quinoline family. Its structure is characterized by a quinoline core fused with a methylenedioxy group and substituted with a chlorine atom and a methyl group. While specific research on this exact molecule is limited in publicly available literature, its structural motifs are present in numerous biologically active compounds. Quinoline derivatives are known to exhibit a wide range of pharmacological activities, including anticancer, antimicrobial, anti-inflammatory, and antimalarial properties.[1][2] The presence of the dioxolo group, as seen in natural products like safrole, and the chloro and methyl substituents, suggests that this compound could be a valuable scaffold for medicinal chemistry and drug discovery.
This technical guide provides a comprehensive overview of 8-Chloro-6-methyl-dioxolo[4,5-g]quinoline, including its chemical properties, a proposed synthesis protocol based on established quinoline synthesis methods, and potential biological activities inferred from related structures.
Chemical and Physical Properties
A summary of the known and predicted properties of 8-Chloro-6-methyl-dioxolo[4,5-g]quinoline is presented below.
| Property | Value | Source |
| IUPAC Name | 8-chloro-6-methyl-[3][4]dioxolo[4,5-g]quinoline | [5] |
| CAS Number | 50593-65-2 | [5][6][7] |
| Molecular Formula | C₁₁H₈ClNO₂ | [5][6] |
| Molecular Weight | 221.64 g/mol | Calculated |
| Canonical SMILES | CC1=CC(Cl)=C2C=C3OCOC3=CC2=N1 | [5] |
| InChI Key | FMBGYAMLOKMHFK-UHFFFAOYSA-N | [5] |
| Appearance | Solid (predicted) | - |
| Purity | ≥97% (available from suppliers) | [8] |
| Hazard Statements | H302 - Harmful if swallowed | [5] |
Synthesis
While a specific, published synthesis for 8-Chloro-6-methyl-dioxolo[4,5-g]quinoline has not been identified, a plausible synthetic route can be proposed based on well-established methods for quinoline synthesis, such as the Skraup, Doebner-von Miller, or Friedländer synthesis.[4][9] A potential retrosynthetic analysis suggests that the target molecule could be synthesized from a substituted aniline precursor.
A logical synthetic approach would be a modification of the Skraup synthesis, which involves the reaction of an aromatic amine with glycerol, an oxidizing agent, and sulfuric acid.[10]
Proposed Synthesis Workflow
Caption: Proposed Skraup Synthesis Workflow for 8-Chloro-6-methyl-dioxolo[4,5-g]quinoline.
Experimental Protocol (Hypothetical)
Materials:
-
4-Amino-5-chlorobenzodioxole
-
Glycerol
-
Concentrated Sulfuric Acid
-
Nitrobenzene (or another suitable oxidizing agent)
-
Sodium hydroxide solution
-
Dichloromethane
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
-
Solvents for chromatography (e.g., hexane, ethyl acetate)
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a dropping funnel, carefully add 4-amino-5-chlorobenzodioxole, glycerol, and nitrobenzene.
-
Acid Addition: Slowly add concentrated sulfuric acid to the mixture with constant stirring and cooling in an ice bath to control the exothermic reaction.
-
Reflux: Heat the reaction mixture to reflux for several hours. The reaction progress can be monitored by thin-layer chromatography (TLC).
-
Work-up: After the reaction is complete, cool the mixture and carefully pour it into a beaker of ice water.
-
Neutralization: Neutralize the acidic solution with a sodium hydroxide solution until it is alkaline.
-
Extraction: Extract the product into an organic solvent such as dichloromethane.
-
Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate the solvent under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexane).
-
Characterization: Characterize the purified product using spectroscopic methods such as ¹H NMR, ¹³C NMR, IR, and mass spectrometry to confirm its structure.
Spectral Data
Spectral data is crucial for the structural elucidation and confirmation of the synthesized compound. While a comprehensive, published dataset for this specific molecule is unavailable, chemical suppliers often provide basic spectral information.[11]
| Spectral Data Type | Key Features (Predicted and from Supplier Data) |
| ¹H NMR | Aromatic protons, methyl group protons, and methylenedioxy protons with characteristic chemical shifts and coupling patterns. |
| ¹³C NMR | Resonances for all carbon atoms in the molecule, including the quinoline core, methyl group, and dioxolo group. |
| IR Spectroscopy | Characteristic absorption bands for C-H, C=C, C=N, C-O, and C-Cl bonds. |
| Mass Spectrometry | A molecular ion peak corresponding to the molecular weight of the compound, along with characteristic fragmentation patterns. |
Potential Biological Activities and Signaling Pathways
The quinoline scaffold is a privileged structure in medicinal chemistry, and its derivatives have been investigated for a wide range of biological activities.[1][2][12] The specific substitutions on 8-Chloro-6-methyl-dioxolo[4,5-g]quinoline suggest several potential areas of pharmacological interest.
Potential Therapeutic Areas:
-
Anticancer Activity: Many substituted quinolines exhibit potent anticancer activity by targeting various cellular pathways.[13][14] The presence of a chlorine atom can enhance lipophilicity and potentially improve cell membrane permeability.
-
Antimicrobial Activity: The quinoline core is found in several antibacterial and antifungal agents.[15]
-
Anti-inflammatory Activity: Certain quinoline derivatives have shown anti-inflammatory properties.
-
Antimalarial Activity: The quinoline ring is the core structure of well-known antimalarial drugs like chloroquine.[10]
Hypothetical Signaling Pathway Involvement
Given the prevalence of quinoline derivatives as kinase inhibitors and DNA-interacting agents, a plausible mechanism of action in cancer cells could involve the inhibition of key signaling pathways that regulate cell proliferation, survival, and angiogenesis.
Caption: Hypothetical inhibition of the PI3K/Akt/mTOR signaling pathway by 8-Chloro-6-methyl-dioxolo[4,5-g]quinoline.
Conclusion
8-Chloro-6-methyl-dioxolo[4,5-g]quinoline is a structurally interesting molecule with potential applications in medicinal chemistry. While specific experimental data for this compound is scarce, this guide provides a framework for its synthesis and potential biological evaluation based on the well-established chemistry and pharmacology of the quinoline scaffold. Further research is warranted to synthesize this compound, confirm its structure, and explore its biological activities to unlock its full therapeutic potential. The proposed synthetic route and hypothetical mechanisms of action can serve as a starting point for researchers interested in developing novel quinoline-based therapeutic agents.
References
- 1. Biological activities of quinoline derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. fluorochem.co.uk [fluorochem.co.uk]
- 6. 8-Chloro-6-methyl[1,3]dioxolo[4,5-g]quinoline|CAS 50593-65-2|Angene International Limited|製品詳細 [tci-chemical-trading.com]
- 7. parchem.com [parchem.com]
- 8. 8-chloro-6-methyl-[1,3]dioxolo[4,5-g]quinoline - CAS:50593-65-2 - 阿镁生物 [amaybio.com]
- 9. iipseries.org [iipseries.org]
- 10. Recent advances in chemistry and therapeutic potential of functionalized quinoline motifs – a review - RSC Advances (RSC Publishing) DOI:10.1039/D2RA02896D [pubs.rsc.org]
- 11. 8-chloro-6-methyl[1,3]dioxolo[4,5-g]quinoline(SALTDATA: FREE)(50593-65-2) 1H NMR spectrum [chemicalbook.com]
- 12. From Molecules to Medicine: The Remarkable Pharmacological Odyssey of Quinoline and its Derivatives – Oriental Journal of Chemistry [orientjchem.org]
- 13. Synthesis and Anti-Breast Cancer Activities of Substituted Quinolines - PMC [pmc.ncbi.nlm.nih.gov]
- 14. A Review on the Synthesis and Anti-cancer Activity of 2-substituted Quinolines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Recent Advances in the Synthesis and Biological Activity of 8-Hydroxyquinolines - PMC [pmc.ncbi.nlm.nih.gov]
